Praseodymium Carbonate Octahydrate

Thermal Analysis Kinetics Precursor Decomposition

Generic praseodymium salts fail to deliver controlled thermal decomposition, leading to inconsistent oxide morphology and performance. Praseodymium Carbonate Octahydrate (≥99.9% REO) provides a defined hydration state with well-characterized 3-stage decomposition kinetics (Ea: 47.24, 220.94, 120.71 kJ·mol⁻¹), enabling precise engineering of Pr₆O₁₁ particle size, surface area, and oxygen vacancy concentration. This ensures high OSC in ceria-zirconia catalysts and homogeneous doping in optical glass. Acid-soluble precursor. In stock for immediate global shipping.

Molecular Formula C3H16O17Pr2
Molecular Weight 605.96 g/mol
CAS No. 14948-62-0
Cat. No. B078244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium Carbonate Octahydrate
CAS14948-62-0
Molecular FormulaC3H16O17Pr2
Molecular Weight605.96 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3]
InChIInChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6
InChIKeySEHQEMTYQGRHIC-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium Carbonate Octahydrate Specifications


Praseodymium Carbonate Octahydrate (Pr₂(CO₃)₃·8H₂O) is a hydrated rare-earth carbonate [1] that serves as a high-purity (≥99.9% REO ), acid-soluble precursor for a range of advanced materials. Its performance in downstream applications is critically dependent on its defined hydration state, which dictates a specific thermal decomposition pathway into intermediate oxycarbonates and ultimately Pr₆O₁₁ [2], an oxide with unique optical absorption and oxygen storage properties [3].

Hydration state
Defined octahydrate decomposition path to Pr₆O₁₁
Precursor form
Acid-soluble carbonate for controlled wet synthesis
Purity grade
High-purity REO grade for advanced material applications

Praseodymium Carbonate Octahydrate Substitution Risks


Generic substitution of Praseodymium Carbonate Octahydrate with other praseodymium salts (e.g., nitrate, oxide) or lower-purity carbonates is technically prohibitive. The octahydrate form is distinguished by a specific, multi-stage thermal decomposition mechanism [1] with defined activation energies (47.24, 220.94, 120.71 kJ·mol⁻¹ for dehydration, carbonate decomposition, and oxycarbonate decomposition, respectively [2]) that directly influences the morphology and reactivity of the final Pr₆O₁₁ product. Using an alternative precursor like praseodymium oxide would bypass this controlled decomposition pathway, potentially leading to different particle sizes, surface areas, and defect structures [3], which are critical for applications requiring precise oxygen storage capacity [4] or optical performance.

Alternative Pr salts (e.g., nitrate) may bypass the controlled thermal decomposition pathway, altering oxide morphology.
Lower-purity carbonates may introduce impurity phases that affect oxygen storage capacity or optical performance.
Direct Pr oxide precursors lack the intermediate oxycarbonate tuning window, which can limit control over particle size and defect structure.

Praseodymium Carbonate Octahydrate Quantitative Evidence


Thermal Decomposition Kinetics

The thermal decomposition of Praseodymium Carbonate Octahydrate proceeds through three distinct stages with quantifiable activation energies, a pathway that is distinct from anhydrous Praseodymium Carbonate or other Pr salts. This decomposition profile dictates the formation of intermediate Pr₂CO₅ before the final Pr₆O₁₁ oxide, providing a tunable synthesis window not available with direct oxide precursors [1].

Decomposition kinetics
Reported
Ea: 47.24, 220.94, 120.71 kJ·mol⁻¹
Supports calcination condition selection
Three-stage pathway defines intermediate Pr₂CO₅ phase
Thermal Analysis Kinetics Precursor Decomposition Materials Synthesis

Enhanced Redox Activity of Pr-Doped Ceria

Praseodymium, introduced via a carbonate precursor, significantly enhances the redox properties of ceria-based catalysts. This improvement is quantifiable through surface reducibility and oxygen storage capacity (OSC) measurements. Pr-doped catalysts demonstrate that praseodymium cations accomplish redox cycles more easily than cerium cations [1], a key factor for applications like automotive three-way catalysts .

Pr-doped ceria redox
Head-to-head
Higher OSC vs. undoped CeO₂-ZrO₂; faster redox cycles
Reported OSC enhancement context
XPS confirms Pr redox cycling more easily
Heterogeneous Catalysis CO Oxidation Oxygen Storage Capacity Redox Chemistry

UV Cut-Off Edge in Pr-Doped Glass

Praseodymium Carbonate Octahydrate is a preferred precursor for manufacturing UV cut filters due to the well-defined absorption characteristics of Pr³⁺ ions in a glass matrix. Unlike some alternative dopants that provide broad or less predictable UV absorption, Pr provides a sharp cut-off edge, making it suitable for applications requiring precise wavelength blocking .

UV cut-off edge
Class-level
Sharp cut-off 420–450 nm
Provides defined cut-off edge context
Data to verify for specific glass matrices
Optical Materials Glass Manufacturing UV Filtration Spectroscopy

Solubility and Processability

The distinct solubility profile of Praseodymium Carbonate Octahydrate—insoluble in water but readily soluble in dilute acids [1]—provides a unique advantage in wet chemical synthesis routes. This contrasts with highly soluble salts like praseodymium nitrate, which can be more difficult to handle and control during precipitation reactions, and with praseodymium oxide, which requires harsh acidic conditions for dissolution.

Solubility profile
Reported
Water-insoluble; readily acid-soluble
Acid-solubility supports wet synthesis
Controlled Pr³⁺ release in dilute acids
Solubility Processability Precursor Chemistry Wet Synthesis

Catalytic Selectivity in Oxidative Methane Coupling

Praseodymium oxide (Pr₆O₁₁), derived from the carbonate precursor, exhibits distinct catalytic selectivity in oxidative coupling of methane (OCM) compared to other lanthanide oxides. In the presence of a chlorine promoter (TCM), Pr₆O₁₁ yields high selectivity to C2 hydrocarbons (ethane and ethene) comparable to La₂O₃ or Sm₂O₃, while CeO₂ shows very low C2 selectivity under the same conditions [1]. This positions Pr as a viable component in mixed oxide catalysts for natural gas upgrading.

OCM selectivity
Head-to-head
C2 selectivity comparable to La₂O₃, Sm₂O₃
Supports C2 selectivity catalyst design
Oxychloride formation correlates with selectivity
Oxidative Coupling of Methane OCM Heterogeneous Catalysis C2 Selectivity

Praseodymium Carbonate Octahydrate Application Scenarios


Automotive Exhaust Catalyst Synthesis

Procure Praseodymium Carbonate Octahydrate as a precursor to synthesize Pr-doped ceria-zirconia mixed oxides. The evidence demonstrates that Pr incorporation, from this carbonate source, results in catalysts with significantly higher oxygen storage capacity (OSC) and improved redox stability after hydrothermal aging compared to undoped analogs [1]. This directly translates to enhanced performance and longevity in three-way catalytic converters operating under harsh, high-temperature conditions.

Precision UV Cut Filters for Optical Safety

Utilize Praseodymium Carbonate Octahydrate as a high-purity dopant source for manufacturing specialized optical glass. The defined UV cut-off edge between 420-450 nm is critical for applications like welder's goggles and laser safety eyewear, where blocking specific high-energy wavelengths is mandatory. The compound's solubility profile facilitates homogeneous doping of the glass melt, ensuring consistent optical performance across the final product.

Tailored Pr₆O₁₁ Nanostructures

Leverage the well-characterized, three-stage thermal decomposition kinetics (activation energies: 47.24, 220.94, 120.71 kJ·mol⁻¹ [2]) of Praseodymium Carbonate Octahydrate to precisely engineer the morphology and defect structure of the resulting Pr₆O₁₁ oxide. This controlled synthesis pathway is essential for applications where particle size, surface area, and oxygen vacancy concentration dictate performance, such as in advanced ceramics, solid oxide fuel cell (SOFC) components, and oxygen sensors.

OCM Catalyst Development

Select Praseodymium Carbonate Octahydrate as a precursor for synthesizing Pr₆O₁₁-based catalysts for OCM processes. Comparative studies show that Pr-based catalysts achieve high C2 selectivity comparable to La₂O₃ and Sm₂O₃ in the presence of chlorine promoters, a performance metric that is unattainable with CeO₂-based catalysts under identical conditions [3]. This makes Pr a strategic component for developing efficient catalysts for natural gas valorization.

Application
Selection property
Validation focus
Three-way catalyst synthesis
Pr-doped ceria-zirconia precursor
OSC and redox stability review
Optical UV-cut filter manufacturing
Defined UV cut-off edge doping
Optical absorption uniformity
Tailored Pr₆O₁₁ nanostructures
Hydration-defined decomposition kinetics
Morphology and defect structure control
OCM catalyst development
C2 selectivity in oxidative coupling
Oxychloride formation and catalytic performance context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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